4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Ultrasound Accelerated Synthesis
The compound is synthesized via an ultrasound-assisted Vilsmeier-Haack reaction. This method demonstrates an efficient approach to synthesize various carboxamide derivatives, which show significant antiplatelet and moderate anticardiac activity (Chatterjee et al., 2010).
Antidiabetic Screening
In vitro studies on similar pyrimidine derivatives reveal potential antidiabetic properties, highlighting their application in developing new antidiabetic drugs (Lalpara et al., 2021).
Chemical Properties and Analysis
Crystal Structure Analysis
The crystal structures of closely related pyrimidine carboxylates have been determined through X-ray diffraction (XRD), providing insights into their molecular conformations (Kurbanova et al., 2009).
Thermodynamic Properties
The combustion energies, enthalpies of formation, and other thermodynamic properties of related pyrimidine esters have been experimentally determined, offering valuable data for chemical analysis and synthesis (Klachko et al., 2020).
Biological Interactions and Studies
Binding Analysis with BSA
Studies demonstrate how similar compounds interact with bovine serum albumin (BSA), showing potential as drug candidates due to their binding affinities and interactions (Pisudde et al., 2018).
Anti-Hyperglycemic Activity
Synthesized pyrimidine analogs have been tested for anti-hyperglycemic activity, indicating their potential use in managing diabetes (Bairagi et al., 2020).
Chemical Synthesis and Reactions
Ring Expansion Reactions
Studies on similar compounds show diverse pathways, like ring expansion, in their chemical reactions, underscoring their complex chemical behavior and potential for varied applications (Fesenko et al., 2010).
Synthesis of Heterocyclic Compounds
These pyrimidine derivatives are utilized in synthesizing a variety of heterocyclic compounds, indicating their versatility in organic synthesis (Bakhite et al., 2005).
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-17-11-14(9-10-16(17)25)19-18(13(3)22-21(27)24-19)20(26)23-15-8-6-5-7-12(15)2/h5-11,19,25H,4H2,1-3H3,(H,23,26)(H2,22,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXZBUZOOYNADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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